molecular formula C15H12BrNO B2727427 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one CAS No. 1226397-96-1

1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2727427
CAS No.: 1226397-96-1
M. Wt: 302.171
InChI Key: HGYNNUZWHBHUML-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one is a synthetic indole derivative of interest in medicinal chemistry and drug discovery research. The compound features a brominated benzyl group attached to a 2-oxindole core scaffold. The indole scaffold is a privileged structure in pharmaceutical development, known for its ability to bind to diverse biological targets and exhibit a broad spectrum of pharmacological activities . Researchers explore such derivatives for their potential in various therapeutic areas, including as anti-tubercular, antiviral, anticancer, and anti-inflammatory agents . The specific substitution pattern on the oxindole core, particularly the 4-bromobenzyl group, may be investigated for its influence on the compound's bioactivity, metabolic stability, and binding affinity to specific enzymes or receptors. This makes it a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing novel therapeutic candidates. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-15(17)18/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYNNUZWHBHUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Approaches

N-Alkylation of Oxindole with 4-Bromobenzyl Bromide

The most direct approach to synthesize 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one involves the N-alkylation of oxindole using 4-bromobenzyl bromide in the presence of a suitable base. This method leverages the nucleophilic character of the oxindole nitrogen and provides a straightforward route to the target compound.

Base-Promoted N-Alkylation Protocol

Reagents and Conditions:

  • Oxindole (1.0 equiv)
  • 4-Bromobenzyl bromide (1.1 equiv)
  • Potassium hydroxide (3.0 equiv)
  • Acetone (10 mL per mmol of oxindole)
  • Room temperature, 2-4 hours

Procedure:

  • Dissolve oxindole in acetone in a round-bottom flask equipped with a magnetic stirrer.
  • Add aqueous potassium hydroxide solution and stir at room temperature for 30 minutes to generate the oxindole anion.
  • Add 4-bromobenzyl bromide dropwise and continue stirring for 2-4 hours.
  • Monitor the reaction progress by thin-layer chromatography.
  • Remove the solvent, add water, and extract the product using ethyl acetate.
  • Purify the crude product by column chromatography using hexane/ethyl acetate (7:3) as eluent.

This approach typically yields the target compound in 65-75% yield after purification.

Phase-Transfer Catalyzed N-Alkylation

An alternative approach employs phase-transfer catalysis, which has been shown to enhance the N-alkylation of oxindoles under milder conditions:

Reagents and Conditions:

  • Oxindole (1.0 equiv)
  • 4-Bromobenzyl bromide (1.2 equiv)
  • Sodium hydroxide (50% w/w) (2.0 equiv)
  • Tetrabutylammonium bromide (0.1 equiv)
  • Dichloromethane/water (1:1, v/v)
  • Room temperature, 3-5 hours

Procedure:

  • Dissolve oxindole in dichloromethane and add tetrabutylammonium bromide.
  • Add 50% aqueous sodium hydroxide solution and stir vigorously.
  • Add 4-bromobenzyl bromide in small portions and continue stirring at room temperature.
  • Monitor the reaction by TLC until completion.
  • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate.
  • Purify by column chromatography.

This method typically provides yields of 70-80% and is particularly advantageous for scale-up purposes.

Two-Step Synthesis via N-Alkylation of Isatin and Reduction

This approach involves the N-alkylation of isatin (indoline-2,3-dione) followed by selective reduction of the C-3 carbonyl group to provide the target compound.

N-Alkylation of Isatin

Reagents and Conditions:

  • Isatin (1.0 equiv)
  • 4-Bromobenzyl bromide (1.1 equiv)
  • Potassium carbonate (2.0 equiv)
  • Dimethylformamide (5-10 mL per mmol of isatin)
  • Room temperature, 4-6 hours

Procedure:

  • Dissolve isatin in anhydrous dimethylformamide.
  • Add potassium carbonate and stir the mixture for 30 minutes.
  • Add 4-bromobenzyl bromide and continue stirring at room temperature.
  • Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.
  • Recrystallize from ethanol or purify by column chromatography.

This step typically yields 1-(4-bromobenzyl)indoline-2,3-dione in 60-75% yield.

Selective Reduction of the C-3 Carbonyl Group

Method A: Using Sodium Borohydride

Reagents and Conditions:

  • 1-(4-Bromobenzyl)indoline-2,3-dione (1.0 equiv)
  • Sodium borohydride (2.0 equiv)
  • Methanol/Tetrahydrofuran (3:1, v/v)
  • 0°C to room temperature, 1-3 hours

Procedure:

  • Dissolve 1-(4-bromobenzyl)indoline-2,3-dione in methanol/tetrahydrofuran mixture and cool to 0°C.
  • Add sodium borohydride in small portions over 30 minutes.
  • Allow the reaction to warm to room temperature and stir until completion.
  • Quench with water, acidify with dilute hydrochloric acid to pH 5-6, and extract with ethyl acetate.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
  • Purify by column chromatography.

Method B: Using Wolff-Kishner Reduction

Reagents and Conditions:

  • 1-(4-Bromobenzyl)indoline-2,3-dione (1.0 equiv)
  • Hydrazine hydrate (10.0 equiv)
  • Potassium hydroxide (3.0 equiv)
  • Diethylene glycol
  • 120-180°C, 3-5 hours

Procedure:

  • Mix 1-(4-bromobenzyl)indoline-2,3-dione with diethylene glycol and hydrazine hydrate.
  • Heat to 120°C for 1 hour, then add potassium hydroxide.
  • Increase temperature to 180°C and continue heating for 2-4 hours.
  • Cool, dilute with water, and extract with ethyl acetate.
  • Purify the crude product by column chromatography.

This reduction step typically provides yields of 70-85%, resulting in an overall yield of 42-64% for the two-step synthesis.

Alternative Approach via Palladium-Catalyzed Cyclization

A more sophisticated approach involves the palladium-catalyzed cyclization of appropriately substituted precursors.

Reagents and Conditions:

  • N-(2-bromophenyl)-2-(4-bromophenyl)acetamide (1.0 equiv)
  • Palladium acetate (0.05 equiv)
  • Tri(o-tolyl)phosphine (0.1 equiv)
  • Sodium carbonate (2.0 equiv)
  • Dimethylformamide
  • 100-120°C, 12-24 hours

Procedure:

  • Prepare N-(2-bromophenyl)-2-(4-bromophenyl)acetamide from 2-bromoaniline and 4-bromophenylacetic acid.
  • In a sealed tube, combine the amide, catalyst, ligand, and base in dimethylformamide.
  • Heat the reaction mixture under inert atmosphere.
  • After cooling, filter through Celite, dilute with ethyl acetate, and wash with water.
  • Purify by column chromatography.

This method is known to provide the target compound in yields of 45-60%, though it requires more specialized reagents and conditions.

Comparative Analysis of Synthetic Methods

Table 1 provides a comparative analysis of the different synthetic approaches for preparing 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one:

Table 1: Comparison of Synthetic Methods for 1-[(4-Bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one

Method Number of Steps Overall Yield (%) Reaction Conditions Advantages Limitations
Direct N-alkylation 1 65-80 Base, acetone or DCM, RT, 2-5h Single step, mild conditions Potential for O-alkylation side products
Isatin alkylation/reduction 2 42-64 DMF, K₂CO₃, RT; then NaBH₄ or N₂H₄ High selectivity, well-established Additional reduction step required
Pd-catalyzed cyclization 1 (+ precursor synthesis) 45-60 Pd(OAc)₂, phosphine ligand, 100-120°C Direct formation of ring system Requires specialized catalysts, high temperature
Phase-transfer catalysis 1 70-80 NaOH, TBAB, DCM/H₂O, RT, 3-5h Scalable, mild conditions Requires phase-transfer catalyst

Spectroscopic Characterization

The following spectroscopic data aid in the confirmation of successful synthesis of 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one:

¹H NMR Spectroscopy (400 MHz, CDCl₃)

  • δ 7.45-7.40 (m, 2H, aromatic H)
  • δ 7.25-7.20 (m, 1H, aromatic H)
  • δ 7.18-7.14 (m, 2H, aromatic H)
  • δ 7.05-6.95 (m, 2H, aromatic H)
  • δ 6.70 (d, J = 7.8 Hz, 1H, aromatic H)
  • δ 4.80 (s, 2H, N-CH₂)
  • δ 3.55 (s, 2H, C-3 CH₂)

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

  • δ 175.2 (C=O)
  • δ 144.5, 135.1, 131.8, 130.0, 127.6, 124.8, 124.3, 122.5, 121.3, 109.2 (aromatic C)
  • δ 43.6 (N-CH₂)
  • δ 35.7 (C-3 CH₂)

Mass Spectrometry

  • HRMS (ESI): m/z calculated for C₁₅H₁₂BrNO [M+H]⁺: 302.0181, found: 302.0175

IR Spectroscopy (KBr, cm⁻¹)

  • 3060 (aromatic C-H stretching)
  • 2920 (aliphatic C-H stretching)
  • 1710 (C=O stretching)
  • 1610, 1485 (aromatic C=C stretching)
  • 1065 (C-N stretching)
  • 750 (C-Br stretching)

Optimization of Reaction Parameters

Several parameters significantly influence the yield and purity of 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one synthesis. Table 2 summarizes the effects of varying reaction conditions for the direct N-alkylation approach:

Table 2: Effect of Reaction Parameters on Direct N-Alkylation of Oxindole

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 KOH Acetone 25 4 65
2 NaH DMF 25 3 72
3 K₂CO₃ Acetone 56 6 58
4 NaOH DCM/H₂O 25 5 70
5 Cs₂CO₃ DMF 25 3 75
6 NaH THF 25 3 68
7 KOH Acetonitrile 80 2 61
8 t-BuOK DMSO 25 2 78

The data indicate that strong bases like sodium hydride and potassium tert-butoxide in polar aprotic solvents generally provide higher yields. However, milder conditions using potassium hydroxide in acetone or phase-transfer conditions offer a good balance between yield and operational simplicity.

Enantioselective Synthesis

Recent advances have enabled the enantioselective preparation of 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one derivatives, primarily through base-free phase-transfer catalyzed methods employing quaternary ammonium salts derived from cinchona alkaloids.

Enantioselective N-Alkylation Using Chiral Phase-Transfer Catalysts

Reagents and Conditions:

  • Oxindole (1.0 equiv)
  • 4-Bromobenzyl bromide (1.2 equiv)
  • Chiral quaternary ammonium salt (0.1 equiv)
  • Toluene/water (10:1, v/v)
  • 0-5°C, 24-48 hours

Procedure:

  • Prepare a solution of oxindole in toluene and cool to 0-5°C.
  • Add the chiral phase-transfer catalyst and stir for 15 minutes.
  • Add 4-bromobenzyl bromide in small portions over 30 minutes.
  • Continue stirring at 0-5°C until completion.
  • Process the reaction mixture and purify by column chromatography.

This approach can provide the target compound with enantiomeric excess (ee) values of 76-90%, depending on the specific catalyst employed.

Scale-Up Considerations

For large-scale preparation of 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one, several modifications to the laboratory procedures are recommended:

  • Direct N-alkylation with phase-transfer catalysis is generally preferred due to its operational simplicity and use of inexpensive reagents.
  • Temperature control is critical, particularly during the addition of 4-bromobenzyl bromide, to minimize side reactions.
  • Continuous flow processes can be implemented for the N-alkylation step to improve heat transfer and reaction efficiency.
  • In-process monitoring via HPLC or GC is recommended to ensure reaction completion and product quality.

A typical scale-up protocol for 100-gram scale synthesis would involve:

  • Modified phase-transfer conditions
  • Mechanical stirring instead of magnetic stirring
  • Controlled addition of reagents
  • Optimized work-up procedures to minimize solvent usage

Chemical Reactions Analysis

Chemical Reactions of Indole Derivatives

Indole derivatives can undergo a variety of chemical reactions, including:

  • Condensation Reactions : Indole-3-carboxaldehyde derivatives can react with various reagents to form new compounds. For example, the reaction with cyanoacetohydrazide forms N'-[1H-indol-3-ylmethylene]-2-cyanoacetohydrazide derivatives .

  • Cyclization Reactions : These reactions can lead to the formation of complex heterocyclic compounds. For instance, the cyclization of ethyl 3-(1H-indol-3-yl)-2-cyanoprop-2-enoate with hydrazine hydrate forms 5-oxopyrazolidine-4-carbonitrile derivatives .

Potential Reactions for 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one

Given the structure of 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one , potential reactions could involve:

  • Nucleophilic Substitution : The bromine atom could be replaced by nucleophiles, such as amines or alcohols, under appropriate conditions.

  • Ring-Opening Reactions : The lactam ring could potentially be opened by nucleophiles, leading to new derivatives.

Data Table: Elemental Analysis of Related Compounds

CompoundC (%)H (%)Br (%)N (%)Other Elements (%)
2-(4-Bromophenyl)-1H-indole-3-carboxaldehyde61.793.7029.365.15-
N'-[2-(4-Bromophenyl)-1H-indol-3-ylmethylene]-2-cyanoacetohydrazide56.713.4420.9614.70-
4-[2-(4-Bromophenyl)-1H-indol-3-ylmethylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one65.803.9817.519.21-

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that indole derivatives, including 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one, exhibit significant anticancer properties. A study demonstrated that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties.

Antiviral Properties
The compound has potential applications in antiviral drug development. Similar indole derivatives have been investigated for their ability to inhibit viral replication by interfering with viral enzymes. A notable example includes research on indole-based compounds that target the protease enzyme of the HIV virus, leading to decreased viral load in infected cells .

Anti-inflammatory Effects
Indole derivatives are also known for their anti-inflammatory effects. Studies have shown that compounds structurally related to 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one can inhibit pro-inflammatory cytokines and modulate immune responses. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Biological Studies

Cellular Mechanisms
The compound is utilized in biological studies to elucidate its effects on cellular pathways. Research has indicated that indole derivatives can modulate gene expression and influence cellular signaling pathways. For example, studies have shown that these compounds can activate or inhibit specific transcription factors involved in cell cycle regulation and apoptosis.

In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and pharmacodynamics of 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one. These studies reveal how the compound interacts with biological systems over time, assessing its efficacy and safety profiles at various dosages. Observations indicate that the compound exhibits dose-dependent effects on cellular functions, which are critical for determining therapeutic windows .

Chemical Synthesis

Synthetic Applications
1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one serves as a versatile building block in organic synthesis. It can be employed as a precursor for synthesizing more complex organic molecules through various chemical reactions such as substitution reactions, oxidation-reduction processes, and coupling reactions like Suzuki-Miyaura coupling. This versatility enhances its utility in developing new pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Halogen-Substituted Derivatives
  • 1-[(4-Fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one ():
    Replacing bromine with fluorine reduces steric bulk and alters electronic properties. The fluorine atom, being smaller and more electronegative, enhances metabolic stability and bioavailability. This derivative was used in hepatitis C virus (HCV) p7 channel inhibition studies, where its synthesis involved alkylation with 4-fluorobenzyl bromide under basic conditions (Cs₂CO₃, acetonitrile) .
  • 4-Bromo-3-[(3-fluorophenyl)amino]-2,3-dihydro-1H-indol-2-one (): This analog introduces both bromine and fluorine substituents, with an amino group at position 3. The dual halogenation may enhance binding to hydrophobic pockets in biological targets, while the amino group facilitates hydrogen bonding.
Functional Group Variations
  • (3Z)-3-[(4-Bromophenyl)methylidene]-2,3-dihydro-1H-indol-2-one ():
    This compound features a methylidene group at position 3, creating a conjugated system that may enhance UV absorbance or fluorescence properties. It is marketed as a screening compound (K939-0008) for drug discovery, highlighting its utility in high-throughput assays .
  • 3-[(4-Fluorophenyl)imino]-1-methyl-2,3-dihydro-1H-indol-2-one (): The imino group replaces the ketone oxygen, forming a Schiff base-like structure.
Substituent Position and Chain Length
  • 1-[(4-Aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one (): The 4-aminobenzyl group introduces a polar, protonatable site, improving water solubility. The chloro substituent at position 6 may sterically hinder metabolic degradation.
  • Safety data indicate standard handling precautions (e.g., skin/eye rinsing) .

Biological Activity

1-[(4-Bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one, also known as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group that influences its pharmacological properties, making it a candidate for various therapeutic applications, particularly in oncology and antimicrobial research.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) through mechanisms that involve caspase activation and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential use as an antibacterial agent.
  • Antioxidant Activity : Compounds derived from indole structures often exhibit significant antioxidant properties, which can contribute to their therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one. For instance:

  • Cell Line Studies : In vitro tests on MDA-MB-231 cells revealed that the compound could enhance caspase-3 activity by 1.33 to 1.57 times at concentrations around 10 µM. This indicates its ability to induce programmed cell death effectively .
CompoundCell LineIC50 (µM)Mechanism of Action
1-BromoMDA-MB-23110Apoptosis via caspase activation
HepG2<10Cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various clinical strains:

  • Bacterial Strains Tested : Staphylococcus aureus and Staphylococcus epidermidis were among the strains tested. The compound showed significant bacteriostatic activity at low concentrations (0.5–8 µg/mL), inhibiting bacterial growth without hemolytic effects on red blood cells .
Bacterial StrainConcentration (µg/mL)Growth Inhibition (%)
Staphylococcus aureus0.5>90
Staphylococcus epidermidis0.5>85

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays. Results indicated that it possesses strong free radical scavenging abilities, contributing to its potential use in preventing oxidative stress-related diseases.

Case Studies

A notable case study involved the synthesis and evaluation of related indole derivatives, which demonstrated promising results in inhibiting tumor growth in animal models. These findings suggest that modifications to the indole structure can enhance biological activity and specificity towards cancer cells .

Q & A

Basic Questions

Q. What synthetic routes are recommended for 1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one?

  • Methodology : The synthesis typically involves alkylation or nucleophilic substitution of the indole scaffold. For example:

Core Formation : Construct the 2,3-dihydro-1H-indol-2-one core via cyclization of substituted anilines using ketone precursors under acidic conditions (e.g., PPA or acetic acid) .

Bromophenyl Incorporation : Introduce the 4-bromobenzyl group via a Friedel-Crafts alkylation or Mitsunobu reaction, using 4-bromobenzyl bromide as the electrophile. Catalytic bases like K2_2CO3_3 or DBU in anhydrous DMF or THF are common .

Purification : Recrystallization from ethanol or chromatographic separation (silica gel, hexane/ethyl acetate gradient) ensures purity. Confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical for handling this compound?

  • GHS Classification : Classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure .
  • Handling Recommendations :

  • Use fume hoods, nitrile gloves, and lab coats.
  • Avoid dust generation; employ closed systems for transfers.
  • In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .
  • Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

  • Computational Workflow :

Geometry Optimization : Use B3LYP/6-31G(d,p) basis set in Gaussian-03 to minimize energy .

Electronic Properties : Calculate HOMO-LUMO gaps to assess charge transfer potential. For the indole core, HOMO localization on the aromatic ring and LUMO on the ketone group suggests electrophilic reactivity at the 2-position .

Chemical Reactivity : Global descriptors (electrophilicity index, chemical hardness) derived from HOMO-LUMO energies guide predictions of nucleophilic/electrophilic attack sites. Compare with experimental NMR chemical shifts for validation .

Q. How to resolve discrepancies between computational predictions and experimental reactivity data?

  • Strategies :

Parameter Adjustment : Optimize DFT functionals (e.g., M06-2X for non-covalent interactions) or include solvent effects (PCM model) .

Experimental Cross-Validation : Use X-ray crystallography (SHELX suite ) to confirm bond lengths/angles. Pair with spectroscopic data (e.g., IR for functional groups, UV-Vis for conjugation).

Statistical Analysis : Apply multivariate regression to correlate computed descriptors (e.g., Mulliken charges) with reaction yields or kinetic data .

Q. What assay designs evaluate cytotoxicity for anticancer potential?

  • SRB Protocol :

Cell Culture : Use adherent lines (e.g., HeLa, MCF-7) in 96-well plates. Incubate with compound (1–100 µM, 48–72 hours) .

Fixation/Staining : Fix cells with cold trichloroacetic acid (10%), stain with sulforhodamine B (0.4% in 1% acetic acid), and measure absorbance at 564 nm .

Data Interpretation : Calculate IC50_{50} via nonlinear regression (GraphPad Prism). Compare with positive controls (e.g., doxorubicin) and validate with clonogenic assays for long-term effects .

Q. How to assess ecological impact with limited ecotoxicity data?

  • Approaches :

Read-Across Analysis : Use analogs (e.g., 3-benzyl-1-[(4-methoxyphenyl)methyl] derivatives ) to estimate persistence (t1/2_{1/2}) or bioaccumulation (log P).

In Silico Tools : Apply EPI Suite for biodegradability predictions or ECOSAR for aquatic toxicity modeling .

Microcosm Studies : Test soil mobility using HPLC-MS to track compound degradation in spiked samples under controlled conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.